molecular formula C22H29Cl2FN2O B15288506 Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride CAS No. 78114-74-6

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride

Cat. No.: B15288506
CAS No.: 78114-74-6
M. Wt: 427.4 g/mol
InChI Key: UNYPNAYZFULZAH-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride (hereafter referred to as the target compound) is a piperazine derivative characterized by:

  • A piperazine core substituted at the 1-position with a 3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl group and at the 4-position with a phenyl group.
  • A dihydrochloride salt formulation, enhancing aqueous solubility for pharmaceutical applications .
  • A molecular weight estimated at ~450 g/mol (based on structural analogs).

The 6-fluoro-2,3-dihydro-1H-inden-5-yl moiety introduces a bicyclic, fluorinated aromatic system connected via an ether-propyl linker.

Properties

CAS No.

78114-74-6

Molecular Formula

C22H29Cl2FN2O

Molecular Weight

427.4 g/mol

IUPAC Name

1-[3-[(6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy]propyl]-4-phenylpiperazine;dihydrochloride

InChI

InChI=1S/C22H27FN2O.2ClH/c23-21-16-18-6-4-7-19(18)17-22(21)26-15-5-10-24-11-13-25(14-12-24)20-8-2-1-3-9-20;;/h1-3,8-9,16-17H,4-7,10-15H2;2*1H

InChI Key

UNYPNAYZFULZAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)F)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride typically involves the following steps:

    Formation of the Indenyl Intermediate: The 6-fluoro-2,3-dihydro-1H-inden-5-yl group is synthesized through a series of reactions starting from commercially available precursors.

    Attachment to Piperazine: The indenyl intermediate is then reacted with piperazine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s pharmacological profile can be inferred from structurally related piperazine derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Solubility Bioactivity
Target Compound 1: 3-((6-Fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl
4: Phenyl
~450 g/mol High (dihydrochloride salt) Hypothesized σ receptor affinity, CNS activity
1-(3-Trifluoromethylphenyl)piperazine 1: 3-CF₃ phenyl ~220 g/mol Moderate (freebase) Serotonergic (5-HT₁A/₂A) activity
1-(4-Methoxyphenyl)piperazine 1: 4-OCH₃ phenyl ~208 g/mol Moderate (freebase) Antidepressant effects via monoamine modulation
1-(6-Fluoro-4-methylpyridin-3-yl)piperazine 1: 6-Fluoro-4-methylpyridin-3-yl 196 g/mol (base) High (HCl salt) Dopaminergic activity (D₂/D₃ receptor binding)
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride 1: Triazolylmethyl ~360 g/mol High (dihydrochloride salt) Antifungal or antibacterial applications
Key Observations:

Substituent Bulk and Rigidity : The target compound’s 6-fluoro-2,3-dihydroindenyl group provides a rigid, lipophilic bicyclic structure, likely enhancing receptor selectivity compared to simpler aryl or heteroaryl substituents (e.g., phenyl or pyridinyl groups) .

Fluorine Effects: Fluorination at the indenyl group may improve metabolic stability and blood-brain barrier penetration relative to non-fluorinated analogs .

Salt Form: The dihydrochloride formulation contrasts with freebase or monohydrochloride salts (e.g., in ’s 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine dihydrochloride), offering superior solubility for intravenous or oral administration .

Pharmacokinetics
  • Metabolism : Fluorine atoms and ether linkages may reduce oxidative metabolism, as seen in fluorinated CNS drugs like fluoxetine .

Therapeutic Potential and Receptor Interactions

The target compound’s structural features align with known σ receptor ligands (e.g., ’s 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride), suggesting applications in:

  • Neuropathic pain modulation via σ-1 receptor antagonism.
  • Antipsychotic effects through dual σ/dopamine receptor interactions .

However, its larger substituents may limit off-target effects compared to smaller analogs like 1-(3-trifluoromethylphenyl)piperazine, which exhibit broader serotonergic activity .

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